2-amino-3-(1H-imidazol-1-yl)propanoic acid
描述
Overview of Unnatural Amino Acids and Imidazole-Containing Derivatives in Contemporary Research
Unnatural amino acids (UAAs) are amino acids that are not naturally incorporated into proteins. researchgate.net They can be chemically synthesized or occur naturally through post-translational modifications. researchgate.net In contemporary research, UAAs are crucial tools in drug discovery and protein engineering. nih.gov Their incorporation into peptides or proteins can introduce novel functionalities, enhance stability against enzymatic degradation, improve selectivity for biological targets, and allow for the creation of molecules with specific desired properties. nih.gov By expanding the chemical diversity available beyond the 20 canonical amino acids, researchers can design peptides with improved therapeutic potential. wikipedia.org
The imidazole (B134444) ring, a key functional group in the natural amino acid histidine, is a privileged structure in medicinal chemistry. nih.govmdpi.com This five-membered aromatic heterocycle is found in numerous bioactive compounds and natural products. mdpi.com Its unique electronic properties, including its ability to act as both a hydrogen bond donor and acceptor and its capacity to coordinate with metal ions, make it a vital component in the active sites of many enzymes. nih.gov Imidazole-containing derivatives have been investigated for a wide range of therapeutic applications, including as antimicrobial, antifungal, anticancer, and antiviral agents. researchgate.netnih.gov The synthesis of novel imidazole-containing amino acids is therefore a significant area of research aimed at developing new therapeutic agents and molecular probes. wikipedia.orgresearchgate.net
Significance of Regioisomeric Variations in Imidazole-Substituted Amino Acids for Biological Systems
Regioisomers are compounds that have the same molecular formula but differ in the position of a substituent on a core structure. In the context of imidazole-substituted amino acids, the position of the amino acid backbone on the imidazole ring is of critical importance. The natural amino acid L-histidine exists as a mixture of two rapidly interconverting tautomers, with the side chain attached at the C4 or C5 position of the imidazole ring. This allows the two nitrogen atoms of the imidazole ring (designated Nπ and Nτ) to participate in acid-base catalysis, metal chelation, and hydrogen bonding, which are fundamental to the function of many proteins. nih.gov
2-amino-3-(1H-imidazol-1-yl)propanoic acid, with the side chain attached to the N1 position, is a regioisomer of histidine. This N-substitution has profound implications for its function within a biological system:
Blocked Tautomerism: The N1-substitution prevents the tautomerization that is characteristic of the histidine side chain. This locks the imidazole ring in a single form, which can be used to create conformationally constrained peptides. Such constraints can lead to higher binding affinity and selectivity for specific biological targets. nih.gov
Altered Coordination Chemistry: In natural histidine, both imidazole nitrogens can potentially coordinate with metal ions. By attaching the backbone to N1, this nitrogen is no longer available for metal binding in the same way, fundamentally altering the compound's chelating properties.
Modified Hydrogen Bonding: The N1-substituted isomer has only one nitrogen atom within the ring (N3) available to act as a hydrogen bond acceptor, whereas the protonated form of natural histidine's ring can act as a hydrogen bond donor at both nitrogens. This changes how the residue can interact with other molecules.
The study of such regioisomers is crucial for understanding the precise structural requirements for the biological activity of histidine-containing peptides and for designing analogs with tailored properties. Research into synthetic, tautomerically restricted 1-aryl-L-histidines has shown that such modifications can lead to potent antifungal and antibacterial peptides, highlighting the therapeutic potential of exploring these structural variations. nih.gov
Rationale for Dedicated Academic Research on this compound
Dedicated academic research on this compound is driven by its potential to serve as a unique building block for creating novel peptides and peptidomimetics with enhanced or new biological functions. The primary rationale for its investigation can be summarized in the following points:
Probing Protein and Enzyme Mechanisms: By substituting natural histidine with this N1-alkylated regioisomer in a peptide sequence, researchers can investigate the specific role of histidine's tautomerism and the individual imidazole nitrogens in protein function, catalysis, and binding interactions. If a biological process is disrupted by this substitution, it provides strong evidence for the essential role of the C-linked imidazole's specific properties.
Development of Conformationally Constrained Peptides: As mentioned, the N1-substitution provides a rigid structure that can enforce a specific conformation upon a peptide. This is a widely used strategy in medicinal chemistry to improve a peptide's stability against degradation by proteases and to enhance its binding affinity for a specific receptor, potentially leading to more potent and selective drugs. nih.gov
Creation of Novel Bioactive Molecules: The modification of the imidazole ring through N-alkylation is a known strategy for generating new compounds with antimicrobial properties. researchgate.netresearchgate.net Research on this compound is part of a broader effort to synthesize and evaluate novel imidazole derivatives for therapeutic use. For example, studies have shown that creating dipeptides and tripeptides with modified amphiphilic histidines can result in compounds with promising antifungal and antibacterial activities that act by disrupting cell membranes. nih.gov
Exploring Novel Coordination Chemistry: The unique arrangement of nitrogen atoms in this isomer compared to histidine suggests it will have different metal-binding properties. This could be exploited for the design of novel metalloenzyme inhibitors or sensors for specific metal ions.
The synthesis and incorporation of this and other ring-functionalized histidines are vital for developing potent, target-selective, and stable bioactive peptides with improved drug-like properties. wikipedia.org
Data Tables
Table 1: Comparison of Histidine Regioisomers
| Feature | L-Histidine | This compound |
| Structure | Propanoic acid at C4/C5 | Propanoic acid at N1 |
| Tautomerism | Yes (Nπ-H and Nτ-H) | No |
| Metal Coordination | Both ring nitrogens can participate | Primarily through N3 |
| Classification | Proteinogenic Amino Acid | Unnatural Amino Acid |
Structure
3D Structure
属性
IUPAC Name |
2-amino-3-imidazol-1-ylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c7-5(6(10)11)3-9-2-1-8-4-9/h1-2,4-5H,3,7H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBXNMSLCRNZOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30921476 | |
| Record name | 3-(1H-Imidazol-1-yl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30921476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501-32-6, 114717-14-5 | |
| Record name | D,L-Isohistidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(1H-Imidazol-1-yl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30921476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemoenzymatic Approaches for 2 Amino 3 1h Imidazol 1 Yl Propanoic Acid and Its Analogues
Chemical Synthesis Pathways
The construction of the 2-amino-3-(1H-imidazol-1-yl)propanoic acid scaffold can be achieved through several established synthetic organic chemistry reactions. These methods often involve the formation of the Cβ-N bond between the alanine (B10760859) backbone and the imidazole (B134444) ring.
Ring-Opening Reactions of Serine β-Lactone Derivatives
A versatile and stereospecific method for the synthesis of β-substituted alanines involves the nucleophilic ring-opening of serine β-lactones. In this approach, a suitably N-protected serine derivative is first cyclized to the strained four-membered β-lactone ring. This activated intermediate is then susceptible to attack by a variety of nucleophiles at the β-carbon, leading to the formation of the desired β-substituted amino acid with inversion of stereochemistry.
For the synthesis of this compound, imidazole acts as the nucleophile, attacking the β-position of the serine β-lactone. The reaction is typically carried out with an N-protected β-lactone, such as N-Boc-L-serine β-lactone, to prevent unwanted side reactions. The use of a chiral, enantiopure serine β-lactone allows for the direct synthesis of enantiomerically pure this compound.
| Starting Material | Nucleophile | Product | Key Features |
| N-Boc-L-serine β-lactone | Imidazole | N-Boc-(S)-2-amino-3-(1H-imidazol-1-yl)propanoic acid | Stereospecific SN2 reaction, provides enantiopure product. |
| N-Cbz-D-serine β-lactone | Imidazole | N-Cbz-(R)-2-amino-3-(1H-imidazol-1-yl)propanoic acid | Access to the D-enantiomer from D-serine. |
Conjugate Addition Strategies to Didehydroalanine Derivatives
Conjugate addition, or Michael addition, to dehydroalanine (B155165) (Dha) derivatives represents another powerful strategy for the synthesis of β-substituted α-amino acids. Dehydroalanine contains an electrophilic α,β-unsaturated system that readily reacts with a wide range of nucleophiles.
In this context, imidazole can be added to an N-protected dehydroalanine ester in a 1,4-conjugate addition fashion. The reaction is often catalyzed by a base to deprotonate the imidazole, thereby increasing its nucleophilicity. This method allows for the direct formation of the desired carbon-nitrogen bond at the β-position. The stereochemical outcome of the reaction can be controlled through the use of chiral catalysts or auxiliaries, making it a valuable tool for asymmetric synthesis. Michael additions of nitrogen heterocycles to dehydroalanine derivatives have been shown to proceed in fair to good yields. researchgate.net
| Electrophile | Nucleophile | Catalyst | Product |
| N-Boc-dehydroalanine methyl ester | Imidazole | Base (e.g., DBU) | N-Boc-2-amino-3-(1H-imidazol-1-yl)propanoic acid methyl ester |
| N-Cbz-dehydroalanine ethyl ester | Imidazole | Chiral Phase-Transfer Catalyst | Enantioenriched N-Cbz-2-amino-3-(1H-imidazol-1-yl)propanoic acid ethyl ester |
Condensation Reactions with Imidazole Precursors
Direct condensation reactions can also be employed to synthesize this compound. This typically involves the reaction of a serine derivative, where the hydroxyl group has been converted into a good leaving group (e.g., a tosylate or a halide), with an imidazole precursor.
For instance, an N-protected 2-amino-3-halopropanoic acid can be reacted with imidazole in the presence of a base. The imidazole acts as a nucleophile, displacing the halide to form the Cβ-N bond. The choice of protecting groups for the amino and carboxyl functionalities is crucial to ensure compatibility with the reaction conditions and to allow for straightforward deprotection in the final step.
| Alanine Derivative | Imidazole Precursor | Conditions | Product |
| N-Boc-2-amino-3-bromopropanoic acid methyl ester | Imidazole | Base (e.g., K2CO3), DMF | N-Boc-2-amino-3-(1H-imidazol-1-yl)propanoic acid methyl ester |
| N-Fmoc-2-amino-3-iodopropanoic acid | Sodium imidazolate | Aprotic solvent | N-Fmoc-2-amino-3-(1H-imidazol-1-yl)propanoic acid |
Enzymatic or Biocatalytic Production Approaches for Analogues and Derivatives
Chemoenzymatic and biocatalytic methods offer attractive alternatives to traditional chemical synthesis, often providing high stereoselectivity and milder reaction conditions. For the synthesis of analogues of this compound, enzymes such as transaminases have shown significant promise.
Amine transaminases (ATAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor. This enzymatic transformation can be used for the asymmetric synthesis of chiral amines and amino acids. For example, a biocatalytic cascade involving an (S)-amino acid oxidase and an (R)-transaminase has been successfully employed for the synthesis of (R)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoic acid. researchgate.netmdpi.com This strategy could be adapted for the synthesis of enantiopure analogues of this compound by using an appropriate imidazolyl-containing keto-acid as the substrate for the transaminase.
Furthermore, alkane-oxidizing bacteria have been utilized to produce imidazol-2-yl amino acids through the biotransformation of N-(2-alkylamino-4-phenylimidazol-1-yl)-acetamides. nih.gov This approach highlights the potential of whole-cell biocatalysis for generating structurally diverse imidazole-containing amino acids.
| Enzyme Class | Substrate Example | Product Example | Key Advantage |
| Transaminase (ATA) | 3-(1H-imidazol-1-yl)pyruvic acid | This compound | High enantioselectivity |
| Amino Acid Oxidase | Racemic 2-amino-3-(imidazolyl)propanoic acid analogue | Enantioenriched (R)- or (S)-amino acid and the corresponding keto acid | Kinetic resolution of racemates |
| Whole-cell (Alkane-oxidizing bacteria) | N-(2-alkylamino-4-phenylimidazol-1-yl)-acetamide | Imidazol-2-yl amino acids | Utilizes metabolic pathways for complex transformations |
Strategies for Stereoselective Synthesis of Enantiomers
The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Therefore, the development of stereoselective synthetic methods for the enantiomers of this compound is of significant importance.
One straightforward approach to obtaining enantiopure products is to start from a chiral precursor, a strategy known as the "chiral pool" approach. For instance, the synthesis of (S)-2-(1H-imidazol-1-yl)-3-phenylpropanol has been achieved starting from the readily available (S)-2-amino-3-phenylpropanoic acid. nih.gov A similar strategy can be envisioned for this compound, where enantiopure serine derivatives serve as the starting material for the ring-opening or condensation reactions described earlier.
Enzymatic resolutions are another powerful tool for separating enantiomers. A racemic mixture of this compound or a suitable derivative can be treated with a stereoselective enzyme, such as an acylase or a lipase, which will selectively catalyze the transformation of one enantiomer, allowing for the separation of the unreacted enantiomer and the transformed product.
Asymmetric catalysis, employing chiral metal complexes or organocatalysts, can also be used to induce enantioselectivity in the synthesis. For example, the conjugate addition of imidazole to a dehydroalanine derivative can be rendered asymmetric by using a chiral catalyst that preferentially directs the nucleophilic attack to one face of the double bond.
| Strategy | Description | Example |
| Chiral Pool Synthesis | Utilization of a readily available enantiopure starting material. | Synthesis of (S)-2-amino-3-(1H-imidazol-1-yl)propanoic acid from L-serine. |
| Enzymatic Kinetic Resolution | Selective enzymatic transformation of one enantiomer in a racemic mixture. | Resolution of racemic N-acetyl-2-amino-3-(1H-imidazol-1-yl)propanoic acid using an acylase. |
| Asymmetric Catalysis | Use of a chiral catalyst to control the stereochemical outcome of a reaction. | Enantioselective Michael addition of imidazole to a dehydroalanine derivative using a chiral organocatalyst. |
Derivatization and Functionalization for Structural and Mechanistic Investigations
To explore the structure-activity relationships (SAR) and to probe the mechanisms of action of peptides and other molecules containing this compound, further derivatization and functionalization of this amino acid are often necessary.
The imidazole ring itself offers several sites for modification. The nitrogen atoms of the imidazole ring can be alkylated or acylated to introduce various substituents. These modifications can alter the electronic properties, steric bulk, and hydrogen-bonding capabilities of the imidazole side chain, which can in turn influence the biological activity of the parent molecule.
Furthermore, the amino and carboxyl groups of the amino acid backbone are readily amenable to standard peptide coupling and other derivatization reactions. For example, the amino group can be acylated with different carboxylic acids, and the carboxyl group can be converted to esters or amides. These modifications are essential for incorporating this compound into peptide sequences using solid-phase peptide synthesis (SPPS) or solution-phase methods. The synthesis of both enantiomers of this compound with high yield and optical purity has been reported for their incorporation into ultrashort antimicrobial peptides to enhance their stability against enzymatic degradation.
| Site of Derivatization | Type of Modification | Purpose |
| Imidazole Ring (Nitrogen) | Alkylation, Acylation | Modulate electronic properties, steric hindrance, and receptor interactions. |
| Amino Group | Acylation, Peptide Coupling | Incorporation into peptide chains, attachment of reporter groups. |
| Carboxyl Group | Esterification, Amidation | Prodrug design, modification of pharmacokinetic properties. |
Biochemical and Mechanistic Elucidation of 2 Amino 3 1h Imidazol 1 Yl Propanoic Acid Interactions
Enzymatic Interaction and Modulatory Studies
The unique structure of 2-amino-3-(1H-imidazol-1-yl)propanoic acid makes it a candidate for modulating enzyme activity, either through direct inhibition or by influencing metabolic processes.
The development of enzyme inhibitors is a cornerstone of pharmaceutical research. Enzymes such as renin, diaminopimelic acid (DAP) epimerase, and DAP dehydrogenase are critical targets for therapeutic intervention.
Renin: This enzyme is an aspartic protease that catalyzes the first and rate-limiting step in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure. wikipedia.orgnih.gov Inhibition of renin offers a direct mechanism to control hypertension. wikipedia.orgnih.gov While numerous non-peptidic inhibitors like aliskiren (B1664508) have been developed, research into novel structural scaffolds is ongoing. wikipedia.orgnih.gov
Diaminopimelic Acid Enzymes: DAP dehydrogenase and DAP epimerase are crucial for lysine (B10760008) biosynthesis in most bacteria. nih.gov The product of the epimerase, meso-diaminopimelic acid, is also an essential component for building the peptidoglycan cell wall in many gram-negative bacteria. nih.govwikipedia.org As these pathways are absent in mammals, inhibitors of these enzymes are pursued as potential antibiotics. nih.govnih.gov
While these enzymes are validated therapeutic targets, specific studies investigating this compound as a direct inhibitor are not extensively documented in current literature. However, its structural analogy to histidine suggests potential for interaction with amino acid binding sites in various enzymes, warranting further investigation in inhibitor design studies.
The metabolism of amino acids is fundamental to microbial survival, providing building blocks for proteins and precursors for other essential molecules. mdpi.com Disruptions in these pathways can have significant effects on microbial viability. While direct studies on the influence of this compound on specific metabolic pathways, such as those in histidine-requiring mutants, are limited, its incorporation into peptides has been shown to yield potent antimicrobial activity. nih.gov
Enzyme-substrate specificity is a critical principle in biochemistry, ensuring the fidelity of metabolic reactions. nih.gov The ability of biological systems to process this compound sheds light on the specificity and potential promiscuity of certain enzymes. For this NCAA to be incorporated into a peptide chain during synthesis, it must be recognized and utilized by the cell's translational machinery. This indicates a degree of substrate promiscuity within the aminoacyl-tRNA synthetase and ribosomal systems.
Conversely, the introduction of this NCAA can be used to probe and define the specificity of enzymes. Its unique N1-linkage, compared to the C4/C5-linkage of natural histidine, makes it a poor substrate for enzymes that have evolved to specifically recognize the natural amino acid, thereby enhancing the resistance of peptides containing it to degradation by proteases. nih.gov
Incorporation into Biomacromolecules and Their Functional Impact
The deliberate incorporation of non-coded amino acids into peptides and proteins is a powerful strategy to enhance their therapeutic properties, including stability and biological activity.
Research has demonstrated the successful synthesis and incorporation of this compound into ultra-short antimicrobial peptides. nih.gov In one study, this NCAA, referred to as His*, was inserted at various positions within lipopeptide sequences to evaluate its impact on antimicrobial efficacy. The resulting peptides showed promising activity, with one candidate in particular exhibiting enhanced biological effectiveness. nih.gov
Natural products, such as the bicyclic peptide theonellamide F isolated from sea sponges, are known to contain unusual amino acid residues. wikipedia.orgmdpi.com Theonellamides exhibit potent antifungal and cytotoxic activities, which are attributed to their complex structures. mdpi.comnih.gov Theonellamide F, for example, has been shown to induce the formation of large vacuoles in cells, likely by affecting cellular autophagy and inhibiting protein turnover. nih.gov The study of such complex natural peptides highlights the diverse functional roles that non-standard amino acids play in conferring specific and potent biological activities.
Table 1: Antimicrobial Activity of Peptides Incorporating this compound (His*) This table is based on data presented in studies of ultra-short antimicrobial lipopeptides.
| Peptide Designation | Sequence Modification | Key Finding |
|---|---|---|
| Analog P8 | Incorporation of His* and a C12 acyl chain | Identified as a promising candidate with enhanced biological effectiveness and resistance to proteolysis. nih.gov |
| General Analogs | Insertion of His* at specific positions (1 and 4) | Evaluated for antimicrobial properties with different acyl chain lengths (C12 and C16). nih.gov |
| Lipid Chain Variants | Acyl chains conjugated at the N-terminus or C-terminus | Investigated to determine the influence of lipid chain length and position on biological activity. nih.gov |
A significant challenge in developing peptide-based therapeutics is their susceptibility to degradation by proteases. nih.gov Incorporating NCAs like this compound is a key strategy to overcome this limitation. The altered side-chain linkage prevents recognition by many proteolytic enzymes, thereby enhancing the peptide's stability and bioavailability. nih.gov
Beyond stability, the inclusion of this NCAA can have a profound impact on the peptide's three-dimensional structure. Conformational analysis of antimicrobial peptides containing this residue revealed a direct correlation between the degree of ordered structure and antimicrobial activity. nih.gov This suggests that the NCAA helps to constrain the peptide into a specific, biologically active conformation. This principle is also explored in the design of peptide mimics, where imidazole-based structures are used to induce specific secondary structures, such as beta-turns, which are critical for molecular recognition and function. nih.gov
Table 2: Impact of this compound Incorporation on Peptide Characteristics
| Characteristic | Observed Effect | Reference |
|---|---|---|
| Proteolytic Stability | Enhanced resistance to enzymatic degradation. | nih.gov |
| Conformation | Peptides with the highest degree of structure exhibited the greatest antimicrobial activity. | nih.gov |
| Biological Activity | The incorporation, combined with lipidation, resulted in a promising candidate with enhanced antimicrobial effectiveness. | nih.gov |
Modulation of Protein-Protein and Protein-Ligand Interactions
There is currently no available scientific literature that specifically investigates the modulation of protein-protein and protein-ligand interactions by this compound. Research in this area has concentrated on its isomer, L-histidine, where the imidazole (B134444) side chain plays a crucial role in protein structure and function, including enzymatic catalysis and receptor binding. However, due to the difference in the attachment point of the propanoic acid group to the imidazole ring, it cannot be assumed that the 1-yl isomer would exhibit similar interactive properties. The unique electronic and steric configuration of this compound would necessitate dedicated studies to elucidate its specific effects on protein interactions.
Metal Ion Coordination and Chelation Dynamics in Biological Contexts
Similarly, there is a lack of published research on the metal ion coordination and chelation dynamics of this compound in biological contexts. While the imidazole group is a known metal-coordinating moiety, the specific coordination chemistry is highly dependent on the position of the substituent groups.
Structural Analysis of Coordination Complexes with Physiologically Relevant Metal Ions
No studies detailing the structural analysis of coordination complexes between this compound and physiologically relevant metal ions such as zinc, copper, iron, or manganese have been found in the scientific literature. The coordination modes and the stability of resulting metal complexes would be unique to this isomer and require empirical investigation.
Influence on Metalloprotein Function and Catalysis
In the absence of data on its metal-binding properties, the influence of this compound on metalloprotein function and catalysis remains uninvestigated. The ability of its isomers, like L-histidine, to act as ligands in the active sites of metalloenzymes is well-documented. However, the distinct structural arrangement of the 1-yl isomer prevents direct extrapolation of these functions.
Advanced Analytical and Spectroscopic Techniques for Characterization and Metabolomic Profiling
Mass Spectrometry-Based Platforms for Detection and Quantification
Mass spectrometry (MS) is a powerful analytical technique used for measuring the mass-to-charge ratio (m/z) of ions. When coupled with separation techniques like liquid chromatography and capillary electrophoresis, it offers exceptional capabilities for analyzing amino acids in complex matrices.
Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a premier platform for the analysis of amino acids from intricate biological samples. The chromatographic step separates the target analyte from other matrix components, while HRMS provides highly accurate mass measurements, enabling confident identification and differentiation from isobaric interferences.
In a typical analysis of 2-amino-3-(1H-imidazol-1-yl)propanoic acid, a hydrophilic interaction liquid chromatography (HILIC) method would be employed, which is well-suited for retaining and separating polar compounds like amino acids. mdpi.com The high-resolution mass spectrometer, such as an Orbitrap or time-of-flight (TOF) analyzer, would then detect the protonated molecule [M+H]⁺ with a high degree of mass accuracy, crucial for confirming its elemental composition (C₆H₉N₃O₂). This accuracy is vital to distinguish it from its structural isomer, histidine, which has the identical molecular formula and mass.
Table 1: Representative LC-HRMS Parameters for Amino Acid Analysis
| Parameter | Value/Description |
| Chromatography | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Mobile Phase | Acetonitrile/Water with formic acid or ammonium (B1175870) formate (B1220265) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 156.0773 (for [M+H]⁺ of C₆H₉N₃O₂) |
| Mass Analyzer | Orbitrap or TOF |
| Resolution | > 60,000 FWHM |
| Mass Accuracy | < 5 ppm |
Capillary electrophoresis-mass spectrometry (CE-MS) is an alternative and complementary technique to LC-MS, particularly advantageous for the analysis of highly polar and charged molecules like amino acids. nih.gov CE separates ions based on their electrophoretic mobility in an electric field, offering high separation efficiency and very low sample consumption. nih.govspringernature.com
For this compound, which is amphoteric, CE-MS analysis is typically performed using a strongly acidic background electrolyte (BGE) under positive-ion mode detection. researchgate.net This ensures the analyte is positively charged and migrates toward the cathode. The high efficiency of CE can potentially resolve isomers that are challenging to separate by LC. nih.gov CE-MS is a powerful tool for targeted metabolomics and for analyzing volume-restricted biological samples. springernature.com
Tandem mass spectrometry (MS/MS) is indispensable for the structural confirmation of analytes. In an MS/MS experiment, the precursor ion of interest (e.g., the [M+H]⁺ ion of this compound at m/z 156.0773) is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions produce a characteristic spectrum that serves as a structural fingerprint. unito.it
The fragmentation pattern of this compound would be distinct from its common isomer, histidine. Key fragmentation pathways would involve the neutral loss of water (H₂O) and the loss of the carboxyl group (as CO₂ and H₂O). Cleavage of the bond between the alanine (B10760859) moiety and the imidazole (B134444) ring would also produce characteristic ions. Analyzing these unique fragmentation patterns allows for unambiguous identification even when chromatographic separation is incomplete. unito.itmdpi.comnih.gov
Table 2: Predicted MS/MS Fragmentation for [M+H]⁺ of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Structural Origin |
| 156.08 | 139.05 | NH₃ | Loss of ammonia (B1221849) from the amino group |
| 156.08 | 110.06 | H₂O + CO | Loss of water and carbon monoxide (from carboxyl) |
| 156.08 | 88.05 | C₃H₄N₂ | Cleavage, retaining the alaninyl moiety |
| 156.08 | 69.04 | C₃H₅NO₂ | Cleavage, retaining the protonated imidazole ring |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive technique that provides definitive information about molecular structure, connectivity, and dynamics by probing the magnetic properties of atomic nuclei.
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for the structural elucidation of organic molecules. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. mdpi.comdocbrown.info
For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the imidazole ring, the α- and β-protons of the propanoic acid backbone, and the amino group proton. The key differentiating feature from histidine would be the chemical shifts and coupling patterns of the imidazole protons, which are uniquely affected by the attachment at the N-1 position. Similarly, the ¹³C NMR spectrum would display six distinct signals corresponding to each carbon atom, with the chemical shifts providing clear evidence of the connectivity, particularly the C-N bond between the propanoic side chain and the imidazole ring. mdpi.com
Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges (in ppm)
| Atom | ¹H NMR (Predicted Range) | ¹³C NMR (Predicted Range) |
| Carboxyl (COOH) | 10-12 | 170-175 |
| α-Carbon | 4.0-4.5 | 50-55 |
| β-Carbon | 4.2-4.7 | 45-50 |
| Imidazole C2-H | 7.5-8.0 | 135-140 |
| Imidazole C4-H | 7.0-7.5 | 118-122 |
| Imidazole C5-H | 7.0-7.5 | 128-132 |
Isotopic labeling, the incorporation of stable isotopes like ¹³C and ¹⁵N, is a powerful strategy for tracing metabolic pathways and for studying the structure and dynamics of proteins by NMR. sigmaaldrich.comportlandpress.com While this compound is not a standard proteinogenic amino acid, its isotopically labeled forms could be synthesized and incorporated into peptides or proteins to act as specific structural or dynamic probes. nih.gov
Uniformly labeling the molecule with ¹³C and/or ¹⁵N would significantly enhance NMR sensitivity and enable a suite of multidimensional NMR experiments (e.g., HSQC, HNCO) if it were part of a larger peptide or protein. portlandpress.comnih.gov This allows for site-specific investigation of its local environment, interactions, and dynamics within a macromolecular structure. sigmaaldrich.com Furthermore, introducing ¹³C or ¹⁵N labeled this compound into a biological system would allow researchers to trace its metabolic fate using MS or NMR, providing insights into its potential biochemical roles. sigmaaldrich.com
High-Resolution Chromatographic Separation Methodologies
High-resolution chromatography is essential for the separation of this compound from other structurally similar metabolites in complex biological samples, a critical step for accurate quantification and profiling.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique, but it often struggles to retain highly polar compounds like amino acids. Therefore, derivatization is frequently required to increase their hydrophobicity.
Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a superior alternative for the direct analysis of polar and ionic analytes. chromatographyonline.com In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a less polar organic solvent, creating a water-enriched layer on the stationary phase. This allows for the separation of compounds based on their polarity through a partitioning mechanism. chromatographyonline.com HILIC is particularly well-suited for amino acids, as more polar analytes exhibit stronger retention. chromatographyonline.comnih.gov Coupling HILIC with mass spectrometry (HILIC-MS) provides a sensitive and specific method for the simultaneous quantification of numerous polar metabolites from minimal sample volumes. nih.gov The retention of amino acids in HILIC is influenced by their polarity and isoelectric point (pI). chromatographyonline.com
Table 1: Comparison of Chromatographic Techniques for Polar Analyte Separation
| Feature | Reversed-Phase HPLC (RP-HPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Stationary Phase | Non-polar (e.g., C18) | Polar (e.g., bare silica, amide) |
| Mobile Phase | High polarity (aqueous) | High organic content (e.g., acetonitrile) |
| Analyte Suitability | Non-polar to moderately polar | Highly polar and ionic |
| Retention of Amino Acids | Generally poor without derivatization | Strong retention, direct analysis possible chromatographyonline.com |
| MS Compatibility | Good | Excellent, high organic mobile phase enhances ESI efficiency |
Supercritical Fluid Chromatography (SFC) is a powerful chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. tandfonline.com It is considered a hybrid of gas and liquid chromatography, offering advantages such as high efficiency, short analysis times, and reduced solvent consumption, making it a "green" analytical technique. tandfonline.com
Historically considered unsuitable for highly polar analytes, modern SFC, with the use of polar co-solvents and additives, can effectively separate hydrophilic compounds like amino acids. tandfonline.comresearchgate.net SFC provides a wide choice of stationary phases and operating parameters, offering a broader range of selectivity compared to HPLC. tandfonline.com The technique has proven successful in both achiral and chiral separations of amino acids. researchgate.netbohrium.com For instance, methods have been developed for separating metabolites from the tryptophan pathway and other amino acids by coupling SFC directly to a mass spectrometer, using modifiers like methanol (B129727) and additives such as ammonium formate to improve peak shape and ionization. tandfonline.com
Chemometric and Multivariate Data Analysis for Metabolomics Data Interpretation
Metabolomics studies, which aim to profile a wide range of small molecules, generate vast and complex datasets from analytical platforms like LC-MS and NMR. Chemometrics and multivariate data analysis are indispensable tools for extracting meaningful biological information from this data. metabolomics.senih.govwiley.com
When analyzing the metabolomic profile of samples containing this compound, the initial step often involves using an unsupervised method like Principal Component Analysis (PCA). metabolomics.se PCA reduces the dimensionality of the data, allowing for the visualization of inherent patterns, trends, or outliers within the samples. scispace.com
To identify which metabolites are responsible for the separation observed in PCA, supervised methods are employed. Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) is a powerful technique used to model the relationship between the metabolite data and a specific outcome (e.g., disease state vs. healthy). utm.my This method helps in pinpointing metabolites, such as this compound, that are significant biomarkers for distinguishing between different sample groups. nih.govmdpi.com These statistical approaches are crucial for moving from raw analytical data to biological insights, enabling the classification of samples and the identification of key metabolic markers. utm.myresearchgate.netnih.gov
Table 2: Key Multivariate Data Analysis Techniques in Metabolomics
| Technique | Type | Purpose | Common Application |
| Principal Component Analysis (PCA) | Unsupervised | Data overview, pattern detection, outlier identification metabolomics.se | Initial exploration of metabolomics data to visualize sample groupings. |
| Partial Least Squares (PLS) | Supervised | Modeling relationships between two data matrices (e.g., metabolites and clinical outcomes). mdpi.com | Correlating metabolite profiles with quantitative variables. |
| Orthogonal PLS-Discriminant Analysis (OPLS-DA) | Supervised | Identifying variables that discriminate between predefined classes. utm.my | Discovering biomarkers that differentiate between experimental groups. |
| Hierarchical Clustering Analysis (HCA) | Unsupervised | Grouping samples based on the similarity of their metabolite profiles. utm.my | Visualizing sample relationships in a dendrogram. |
Computational and Theoretical Investigations of 2 Amino 3 1h Imidazol 1 Yl Propanoic Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in detailing the electronic characteristics and reactivity of 2-amino-3-(1H-imidazol-1-yl)propanoic acid. These calculations provide a foundational understanding of the molecule's behavior in different chemical and biological environments.
Prediction of pKa Values and Protonation States of the Imidazole (B134444) Moiety in Various Environments
The imidazole ring of this compound can exist in different protonation states, which is critical for its interaction with biological macromolecules. The pKa value of the imidazole moiety dictates the equilibrium between its neutral and protonated forms at a given pH. Computational methods can predict these pKa values by calculating the free energy difference between the protonated and deprotonated states.
While direct experimental or computational studies on the pKa of this compound are not extensively available in the literature, the methodology is well-established from studies on its isomer, histidine. These calculations typically involve a thermodynamic cycle that combines gas-phase quantum chemical calculations with a continuum solvent model to account for the effects of the aqueous environment. The predicted pKa can vary depending on the local microenvironment, such as the polarity of the solvent or the proximity of charged groups within a protein active site. For instance, in a nonpolar environment, the pKa is expected to be lower than in a polar, aqueous environment.
Table 1: Illustrative Predicted pKa Values for the Imidazole Moiety of this compound in Different Environments
| Environment | Predicted pKa | Predominant State at pH 7.4 |
| Gas Phase | ~ 4.5 | Neutral |
| Water (continuum model) | ~ 6.8 | Neutral / Cationic |
| Nonpolar (e.g., protein interior) | ~ 5.2 | Neutral |
Note: The values in this table are illustrative and based on typical shifts observed for histidine in similar environments. Specific calculations for this compound would be required for precise values.
Analysis of Electron Density Distribution and Electrostatic Potentials
The distribution of electrons within a molecule determines its reactivity and interaction with other molecules. Quantum chemical calculations can generate maps of electron density and electrostatic potential (ESP). The electron density map reveals the regions of the molecule that are electron-rich and electron-poor. For this compound, the nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxyl group are expected to have high electron density.
The ESP map provides a visual representation of the electrostatic forces that the molecule exerts on its surroundings. Regions of negative potential (typically colored red or orange) are indicative of sites that are attractive to electrophiles, while regions of positive potential (blue) are attractive to nucleophiles. In this compound, the nitrogen atoms of the imidazole ring and the carboxylate group will exhibit negative electrostatic potential, making them key sites for hydrogen bonding and coordination with metal ions. The amino group, when protonated, will show a positive electrostatic potential.
Reaction Mechanism Studies for Biologically Relevant Transformations
Theoretical studies can be employed to investigate the mechanisms of chemical reactions involving this compound. This includes identifying transition states and calculating activation energies for reactions such as enzyme-catalyzed transformations. While specific studies on this molecule are scarce, the methodologies used for its isomer, histidine, can be applied. For example, in the context of an enzyme active site, quantum mechanics/molecular mechanics (QM/MM) calculations could be used to model reactions where the imidazole ring acts as a nucleophile or a proton shuttle. Such studies would provide detailed insights into the role of the amino acid in catalysis.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
To understand how this compound interacts with biological targets like enzymes and receptors, molecular docking and molecular dynamics (MD) simulations are employed. These computational techniques provide predictions of binding modes and affinities, as well as insights into the dynamic behavior of the ligand-protein complex.
Prediction of Binding Affinities and Modes with Enzymes and Receptors
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. This allows for the identification of key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. For this compound, docking studies could be performed against a variety of protein targets where histidine or its analogs are known to bind. The results would reveal the plausible binding poses and provide an estimate of the binding affinity, often expressed as a docking score or a predicted binding free energy.
Table 2: Hypothetical Docking Results of this compound with a Generic Kinase Active Site
| Parameter | Predicted Value | Key Interacting Residues |
| Binding Affinity (kcal/mol) | -7.2 | Asp145, Lys72, Phe80 |
| Hydrogen Bonds | Imidazole N to Asp145; Amino group to backbone carbonyl of Phe80 | |
| Hydrophobic Interactions | Propanoic chain with Val55 |
Note: This data is hypothetical and for illustrative purposes. Actual results would depend on the specific protein target.
Conformational Landscape Analysis in Solvent and Protein Binding Pockets
While molecular docking provides a static picture of the binding event, molecular dynamics simulations can explore the conformational flexibility of this compound and its complex with a protein target over time. MD simulations in an explicit solvent, such as water, can reveal the preferred conformations of the molecule in solution. When bound to a protein, MD simulations can assess the stability of the docked pose and identify any conformational changes in both the ligand and the protein upon binding. Analysis of the simulation trajectory can provide a detailed understanding of the dynamic interactions that govern molecular recognition.
Structure-Activity Relationship (SAR) and Ligand Design Principles from Computational Data
The exploration of Structure-Activity Relationships (SAR) is a cornerstone of medicinal chemistry, aiming to understand how a molecule's chemical structure correlates with its biological activity. researchgate.net Computational methods, particularly three-dimensional quantitative structure-activity relationship (3D-QSAR) analyses, are powerful tools for identifying the key structural features of a compound series that are critical for their biological function. researchgate.net For molecules containing an imidazole ring, such as this compound, computational data provides crucial insights into the principles governing their interactions with biological targets, thereby guiding the design of new, more potent, and selective ligands.
The imidazole moiety is a versatile five-membered aromatic heterocycle that can engage in a wide array of noncovalent interactions. nih.gov Its unique properties are fundamental to its role in biological systems and as a scaffold in drug design. nih.gov Computationally derived principles for designing ligands that feature this ring are rooted in its physicochemical characteristics. The imidazole ring contains two nitrogen atoms: one is a pyridine-like sp2-hybridized nitrogen that is a hydrogen bond acceptor, while the other nitrogen, when protonated or unsubstituted, can act as a hydrogen bond donor. nih.gov This dual capability is a critical factor in its interaction with protein active sites. nih.govnih.gov
Computational studies and binding mode analyses have elucidated several key design principles for imidazole-containing ligands:
Hydrogen Bonding: The ability to act as both a hydrogen bond donor and acceptor is a primary driver of binding affinity and specificity. nih.gov Ligand design often focuses on positioning the imidazole ring to form optimal hydrogen bonds with amino acid residues in a protein's binding pocket.
Coordination Chemistry: The nitrogen atoms in the imidazole ring are excellent coordinators of metal ions, such as zinc, copper, and nickel. researchgate.netnih.gov This property is frequently exploited in the design of metalloenzyme inhibitors, where the imidazole moiety can directly bind to a catalytic metal ion.
Hydrophobic and π-Interactions: The aromatic nature of the imidazole ring allows it to participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. researchgate.net Additionally, substitutions on the ring can modulate its hydrophobicity, enabling favorable van der Waals and hydrophobic interactions within the binding site. nih.govresearchgate.net
Electrostatic and Cation-π Interactions: The electron-rich nature of the imidazole ring makes it suitable for various electrostatic interactions, including cation-π interactions with positively charged residues like lysine (B10760008) and arginine. researchgate.net
QSAR studies on various series of imidazole-based compounds have successfully created models that correlate structural features (steric, electronic, hydrophobic) with biological activity. mdpi.com These models generate 3D contour maps that visually represent regions where specific properties are predicted to enhance or diminish activity, providing a roadmap for rational drug design. For instance, such studies might indicate that adding a bulky substituent at a particular position could enhance van der Waals contacts, or that introducing an electron-withdrawing group could modulate the pKa of the ring to improve binding. mdpi.com
| Interaction Type | Description | Relevant Amino Acid Residues | Computational Insight |
|---|---|---|---|
| Hydrogen Bonding | The imidazole ring can act as both a hydrogen bond donor (N-H) and acceptor (N:). nih.gov | Ser, Thr, Asn, Gln, Asp, Glu, His | Molecular docking simulations identify optimal H-bond networks and guide the placement of the imidazole moiety. |
| Metal Coordination | Nitrogen atoms coordinate with metal ions, crucial for metalloenzyme inhibition. researchgate.net | His, Cys (coordinating a metal cofactor) | Quantum mechanics (QM) calculations can model the geometry and energetics of metal-ligand coordination. |
| π-π Stacking | Stacking interactions between the aromatic imidazole ring and aromatic residues. researchgate.net | Phe, Tyr, Trp, His | Energy calculations from molecular dynamics (MD) simulations quantify the contribution of stacking to binding energy. |
| Hydrophobic Interactions | Interactions involving nonpolar parts of the imidazole scaffold and hydrophobic pockets. nih.gov | Ala, Val, Leu, Ile, Met, Pro | 3D-QSAR models (CoMFA/CoMSIA) generate contour maps highlighting favorable and unfavorable hydrophobic regions. researchgate.net |
| Cation-π Interactions | Interaction between the electron-rich π-system of the imidazole ring and cationic residues. researchgate.net | Lys, Arg | Electrostatic potential maps reveal the charge distribution on the ligand and protein surface to predict favorable interactions. |
Computational Protein Engineering and Design for Investigating Imidazole-Binding Sites
Computational protein engineering is a powerful field that combines principles of molecular biology, chemistry, and computer science to design new proteins or modify existing ones with novel or enhanced functions. mdpi.com A significant application of this technology is the design of proteins that can specifically recognize and bind to small molecules like this compound. This allows for the creation of custom biosensors, the study of biological pathways, and the development of novel therapeutics. bakerlab.org
The process of designing a protein to bind an imidazole-containing ligand involves several computational steps. Initially, a protein scaffold is chosen, which can be an existing protein or a de novo designed structure. The primary challenge is to create a binding pocket on the protein's surface with the precise shape and chemical complementarity to the target ligand. researchgate.net
Several computational strategies are employed to engineer and investigate these binding sites:
Binding Site Identification and Characterization: Before a binding site can be engineered, potential locations on a protein surface must be identified. Computational tools can predict pockets and cavities on a protein's structure. abo.fi Methods like computational solvent mapping survey the protein surface with small molecular probes to identify "hotspots" where ligands are likely to bind with high affinity. nih.gov These consensus sites, where multiple different probes cluster, are often ideal locations for engineering a specific binding pocket. nih.gov
De Novo Protein Design: A highly sophisticated approach involves designing a protein binder from scratch, using only the three-dimensional structure of the target. researchgate.net This process often involves two main stages: a global search and a focused search. zontal.io
Global Search: Billions of potential interactions between amino acid side chains and the target ligand (or a region of a target protein) are computationally sampled to identify favorable "interaction fields." zontal.io Protein scaffolds are then docked against these fields to find promising initial placements.
Focused Search: The most promising initial designs are refined. The amino acid sequences in the interface are optimized to maximize shape and chemical complementarity, ensuring a snug fit and favorable interactions (e.g., hydrogen bonds, van der Waals forces) with the imidazole ring and other parts of the ligand. researchgate.netzontal.io
Redesign of Existing Proteins: An alternative to de novo design is to repurpose an existing protein. Computational methods can be used to introduce mutations into a known protein scaffold to create a new binding site. mdpi.com For example, computational loop remodeling can alter the structure of a flexible loop to better accommodate the ligand, or site-directed mutagenesis can be computationally modeled to introduce residues like histidine or tryptophan that can specifically interact with the imidazole ring. mdpi.com This approach has been used to change the substrate specificity of enzymes, effectively re-engineering the active site to bind a new target. mdpi.com
The success of these computational designs is ultimately validated through experimental characterization. The designed proteins are expressed and purified, and their binding affinities for the target ligand are measured using techniques like biolayer interferometry. bakerlab.org Structural methods such as X-ray crystallography can then be used to determine the structure of the protein-ligand complex, allowing for a direct comparison with the original computational model. researchgate.net In numerous cases, the experimentally determined structures have shown a remarkably close match to the computational designs, validating the power and accuracy of these engineering approaches. researchgate.net
| Method | Objective | Key Computational Steps | Example Application |
|---|---|---|---|
| Computational Solvent Mapping | Identify "druggable" hotspots on a protein surface suitable for binding site creation. nih.gov | Global sampling of the protein surface with small molecular probes; clustering of probes to find consensus sites. | Identifying a suitable region on a scaffold protein to begin the engineering of an imidazole-specific pocket. |
| De Novo Design | Create a completely new protein that binds a specific target ligand. researchgate.net | 1. Generation of rotamer interaction fields (RIF). 2. Scaffold docking against the RIF. 3. Interface sequence design and optimization. zontal.io | Designing a novel, hyperstable, small protein (<65 amino acids) that binds to a specific surface epitope containing an imidazole group. bakerlab.orgresearchgate.net |
| Protein Redesign / Repurposing | Modify an existing protein to bind a new ligand or alter its specificity. mdpi.com | Modeling site-directed mutations; computational loop remodeling; changing active site residues to alter substrate preference. | Altering the active site of an enzyme to preferentially bind an imidazole-containing substrate over its native substrate. mdpi.com |
Comparative Biochemical and Evolutionary Perspectives on Imidazole Containing Amino Acids
Divergent and Convergent Evolutionary Trajectories of Imidazole (B134444) Biosynthetic Pathways
The biosynthesis of imidazole-containing amino acids, particularly the canonical L-histidine, follows an ancient and remarkably conserved metabolic pathway across all three domains of life: Bacteria, Archaea, and Eukarya. This suggests its assembly predates the diversification of these lineages. The evolution of this pathway has been shaped by significant molecular events, including paralogous duplications, gene fusions, and elongations, which have optimized its efficiency over billions of years.
Conversely, the biosynthesis of the imidazole moiety in purines represents a classic case of convergent evolution. Although the histidine and purine (B94841) biosynthetic pathways are interconnected via the intermediate 5-aminoimidazole-4-carboxamide (B1664886) ribotide (AICAR), the enzymes responsible for constructing the imidazole rings in each pathway are non-homologous. researchgate.net This independent evolutionary origin is thought to be driven by the different functional roles of the final molecules. In histidine, the imidazole ring is a catalytic moiety, whereas in purines, it is a structural component of nucleic acids, attached to a ribose sugar, which precludes a catalytic function in the same manner. researchgate.net
The biosynthetic pathway for a non-canonical amino acid like 2-amino-3-(1H-imidazol-1-yl)propanoic acid does not occur naturally. Its creation represents a modern, human-driven example of divergent evolution. The synthesis of such novel amino acids is achieved through synthetic biology and metabolic engineering, often by repurposing existing enzymes or designing new catalytic functions. nih.govencyclopedia.pub This process involves creating novel biosynthetic routes that diverge from the established pathways for the 20 canonical amino acids, thereby expanding the chemical repertoire of living organisms. researchgate.netacs.org
| Feature | L-Histidine Biosynthesis | Purine Biosynthesis | This compound Biosynthesis |
|---|---|---|---|
| Evolutionary Origin | Ancient, pre-dating the last universal common ancestor. | Ancient, but enzymes for imidazole ring formation evolved independently from histidine pathway. | Modern, originating from laboratory-based directed evolution and synthetic biology. nih.gov |
| Evolutionary Trajectory | Conserved pathway shaped by gene duplication and fusion. | Convergent evolution, arriving at a similar chemical motif (imidazole ring) via different enzymatic machinery. researchgate.net | Divergent evolution, creating a novel pathway distinct from canonical amino acid synthesis. acs.org |
| Key Intermediate | Shared intermediate (AICAR) with purine biosynthesis, but used differently. | Shared intermediate (AICAR) with histidine biosynthesis. researchgate.net | Dependent on the engineered pathway; may utilize precursors from central metabolism. |
Comparative Enzymology of Isomer-Specific Recognition and Transformation
Enzymes exhibit remarkable specificity, often distinguishing between closely related isomers. This is critical for maintaining metabolic fidelity. The difference between L-histidine (with a C4-linked imidazole) and this compound (with an N1-linked imidazole) presents a significant challenge for molecular recognition.
While enzymes that process this compound are not naturally occurring, examples from biology demonstrate the capacity for N1-specific recognition of the histidine imidazole ring. The human methyltransferase METTL9, for instance, is an N1-specific protein histidine methyltransferase. nih.gov Structural and biochemical studies reveal that its active site forms a snug pocket around a target histidine residue. A key aspartate residue (D213) forms a hydrogen bond with the N3 atom of the imidazole ring, which deprotonates and specifically presents the N1 atom to the methyl donor (S-adenosyl methionine) for methylation. This precise geometric arrangement precludes methylation at the N3 position, showcasing a sophisticated mechanism for isomer-specific transformation. nih.gov
In contrast, enzymes of canonical histidine metabolism, such as L-histidine decarboxylase, are highly specific for the C4-linked isomer. Structural studies of human histidine decarboxylase show that a key residue, Ser-354, is crucial for substrate specificity, distinguishing histidine from other aromatic amino acids. researchgate.net This enzyme would not recognize the N1-linked isomer as a substrate.
The incorporation of a non-canonical amino acid like this compound into a protein requires an engineered aminoacyl-tRNA synthetase (aaRS). The evolution of such aaRS/tRNA pairs is a cornerstone of genetic code expansion. nih.gov This process involves mutating the active site of an existing aaRS to alter its binding pocket, enabling it to specifically recognize the non-canonical amino acid while rejecting all canonical amino acids, a prime example of engineered isomer-specific recognition. nih.govacs.org
| Enzyme | Target Moiety | Position Specificity | Basis of Specificity |
|---|---|---|---|
| METTL9 (Methyltransferase) | L-Histidine residue in a protein | N1 (tele/τ) position | Active site geometry and a key aspartate residue orienting the imidazole ring for N1 methylation. nih.gov |
| L-Histidine Decarboxylase | Free L-Histidine | C4-linked imidazole | Active site residues, such as Ser-354, create a binding pocket specific for the canonical isomer. researchgate.net |
| Engineered aaRS | This compound | N1-linked imidazole | Directed evolution of the synthetase active site to create a pocket that accommodates the unique shape of the non-canonical isomer. nih.gov |
Theoretical Models for the Role of Diverse Imidazole-Containing Amino Acids in Prebiotic Chemistry
The imidazole group is considered a key player in prebiotic chemistry due to its catalytic properties and its presence in fundamental biomolecules. researchgate.net Theoretical models and experimental studies have demonstrated plausible prebiotic synthesis routes for L-histidine. nih.govsemanticscholar.org A key proposed pathway involves the reaction of erythrose with formamidine (B1211174) to form imidazole-4-acetaldehyde, which is then converted to histidine via a Strecker synthesis involving hydrogen cyanide and ammonia (B1221849). nih.govresearchgate.net
This established model for the C4-substituted isomer provides a framework for theorizing about the formation of other isomers. Given the likely prebiotic availability of imidazole itself, synthesized from simple precursors like glyoxal, ammonia, and formaldehyde, it is plausible that various imidazole-containing organic molecules could have formed. nih.gov The formation of this compound could be envisioned through a similar Strecker pathway, but one where the alanine (B10760859) precursor reacts with the N1 position of an imidazole ring rather than an aldehyde group at the C4 position.
The functional role of imidazoles in prebiotic chemistry extends beyond being mere building blocks. The imidazole ring, particularly in histidine, is a highly effective catalyst. Studies have shown that histidyl-histidine dipeptides, formed under plausible prebiotic conditions, can catalyze the formation of other peptide bonds. nih.gov The charge-relay capability of the imidazole group is essential for the synthesis of phosphodiester and pyrophosphate bonds, crucial for the formation of oligonucleotides. nih.gov It is therefore reasonable to theorize that a diverse pool of imidazole-containing amino acids, including this compound, could have contributed to a network of prebiotic catalysis, facilitating the emergence of more complex polymers like peptides and RNA. acs.orgresearchgate.net
Functional Divergence in Analogue Metabolism and Catabolism Relative to Canonical L-Histidine
The catabolic pathways for canonical amino acids are well-defined and highly specific. The primary route for L-histidine degradation in the liver and skin is initiated by the enzyme histidine ammonia-lyase (histidase). nih.govmdpi.com This enzyme catalyzes a non-oxidative deamination of L-histidine to produce ammonia and trans-urocanic acid. researchgate.netnews-medical.net This is the committed step for funneling the carbon skeleton of histidine into central metabolism, where it is ultimately converted to glutamate (B1630785). news-medical.net
The specificity of histidase is crucial. The enzyme's active site is tailored to the precise structure of L-histidine. Due to the fundamental structural difference—the attachment of the side chain to the N1 of the imidazole ring instead of C4—this compound would not be a substrate for histidase. This immediately implies a profound functional divergence in its catabolism. It would be resistant to the canonical degradation pathway, a common feature of non-canonical amino acids. nih.gov
The metabolic fate of such an analogue would depend on the promiscuity of other cellular enzymes. A likely pathway would involve transamination to remove the alpha-amino group, yielding an α-keto acid. wou.edu The subsequent degradation of the N1-substituted imidazole ring would require a different set of enzymes than those involved in the breakdown of urocanate and its downstream products in the canonical histidine pathway. The metabolism of other histidine analogues, such as 3-methylhistidine, also diverges from the main pathway, serving as a biomarker for muscle protein breakdown rather than as an energy source. nih.gov Therefore, the catabolism of this compound would represent a distinct metabolic route, highlighting the divergent fates of structural isomers within a biological system.
| Catabolic Step | Canonical L-Histidine | This compound (Predicted) |
|---|---|---|
| Initiating Enzyme | Histidine ammonia-lyase (Histidase). mdpi.com | Not a substrate for Histidase; likely initiated by a transaminase. wou.edu |
| First Major Intermediate | Trans-urocanic acid. nih.gov | An α-keto acid derivative (imidazole-1-pyruvic acid). |
| Fate of Carbon Skeleton | Conversion to N-formiminoglutamate and then to glutamate, entering central metabolism. news-medical.net | Requires a separate, non-canonical pathway for degradation of the N1-substituted imidazole ring. |
| Metabolic Outcome | Energy production (via glutamate to α-ketoglutarate) and one-carbon metabolism. creative-proteomics.com | Likely limited metabolic integration; potential for accumulation or excretion if degradation pathways are inefficient. |
Future Directions and Emerging Research Avenues for 2 Amino 3 1h Imidazol 1 Yl Propanoic Acid
Development of Novel Chemical Probes and Biosensors
The distinct structure of 2-amino-3-(1H-imidazol-1-yl)propanoic acid makes it an attractive scaffold for the design of novel chemical probes and biosensors. The imidazole (B134444) ring, with its versatile coordination chemistry and pH-dependent protonation states, can be exploited to create sensitive tools for detecting and visualizing biological molecules and processes.
Future research will likely focus on functionalizing the imidazole ring or the amino acid backbone with reporter groups, such as fluorophores or affinity tags. These probes could be designed to target specific enzymes or receptors where the N-substituted imidazole might offer unique binding interactions compared to the C-substituted imidazole of histidine. For instance, the development of fluorescently labeled derivatives could enable real-time imaging of cellular uptake and localization, providing insights into its metabolic fate and potential biological targets.
Furthermore, the incorporation of this compound into peptide sequences could lead to the creation of novel biosensors. The imidazole moiety can act as a metal-ion ligand or a pH sensor, and its strategic placement within a peptide could allow for the development of sensors that report on changes in the local microenvironment. Research into amino acid-based imidazole ionic liquids has already demonstrated their potential as matrices for electrochemical biosensors, suggesting a promising avenue for the application of this specific amino acid.
| Research Focus | Potential Application | Rationale |
| Fluorescent Labeling | Live-cell imaging of uptake and distribution | To understand the compound's cellular behavior and identify potential interaction partners. |
| Affinity-Based Probes | Identification of binding proteins and enzymes | The unique N-1 linkage may confer novel binding specificities compared to histidine. |
| Peptide-Based Biosensors | Detection of metal ions or pH changes | The imidazole ring's properties can be harnessed for sensing applications within a defined peptide structure. |
Integration with Systems Biology for Comprehensive Cellular Impact Analysis
Understanding the full impact of this compound on cellular systems requires a holistic approach. Systems biology, which integrates various "omics" data, offers a powerful framework for a comprehensive analysis of the metabolic and signaling perturbations induced by this non-proteinogenic amino acid.
Future studies will likely involve treating cells or model organisms with this compound and subsequently performing transcriptomic, proteomic, and metabolomic analyses. This will allow researchers to map the global changes in gene expression, protein levels, and metabolite concentrations. Of particular interest will be the comparison of these changes to those induced by histidine, which could reveal unique pathways affected by the N-1 isomer. For example, investigating the impact on histidine metabolism and its downstream products like histamine (B1213489) and carnosine could uncover novel regulatory roles. mdpi.com
Moreover, computational modeling can be employed to integrate these multi-omics datasets and predict the compound's mechanism of action. By understanding how this compound interacts with metabolic networks, researchers can identify potential enzymatic targets and predict its effects on cellular physiology. Studies on the metabolic effects of histidine-deficient diets have shown significant impacts on various metabolic pathways, suggesting that N-substituted analogs could also have profound and distinct metabolic consequences. nih.govniagads.org
Advanced In Vitro and In Cellulo Mechanistic Studies
To elucidate the specific molecular mechanisms underlying the biological effects of this compound, detailed in vitro and in cellulo studies are essential. These investigations will provide a deeper understanding of its interactions with specific cellular components and its influence on biological processes.
In vitro studies will likely focus on the synthesis of derivatives of this compound to explore structure-activity relationships. mdpi.com For instance, modifying the alkyl chain or introducing substituents on the imidazole ring could modulate its biological activity. These derivatives can then be screened against a panel of enzymes, such as kinases, proteases, and metabolic enzymes, to identify specific molecular targets. The development of triazole-based propanoic acid derivatives as NMDA receptor agonists highlights the potential for discovering novel bioactive compounds through such synthetic efforts. frontiersin.org
In cellulo studies will be crucial for validating the findings from in vitro assays in a more physiologically relevant context. Techniques such as cellular thermal shift assays (CETSA) can be used to identify protein targets in living cells. Furthermore, genetically engineered cell lines with fluorescently tagged proteins of interest can be used to visualize the compound's effect on protein localization and dynamics. Advanced microscopy techniques will be instrumental in dissecting the spatiotemporal aspects of its cellular activity.
Potential in Bioorthogonal Chemistry and Bioconjugation Strategies
The unique chemical handle of the N-substituted imidazole in this compound presents exciting opportunities in the fields of bioorthogonal chemistry and bioconjugation. These technologies allow for the specific chemical modification of biomolecules in their native environment without interfering with biological processes. nih.govacs.org
Future research could explore the development of bioorthogonal reactions that specifically target the N-1 position of the imidazole ring. This would enable the site-specific labeling of proteins or peptides containing this unnatural amino acid with probes for imaging or therapeutic applications. While bioorthogonal chemistry has traditionally focused on azides and alkynes, the development of new ligation chemistries is an active area of research. researchgate.net
In the realm of bioconjugation, this compound can be used as a versatile building block. The synthesis of a novel histidine derivative with an additional amine group linked to the N-1 position of the imidazole has been reported for conjugation to biomolecules and subsequent radiolabeling. uzh.chscispace.com This approach demonstrates the potential of N-substituted imidazole propanoic acids for creating stable bioconjugates. Such strategies could be employed to attach drugs, imaging agents, or other functional moieties to peptides and proteins, thereby enhancing their therapeutic or diagnostic properties. The development of reagents for the chemoselective bioconjugation of histidine provides a blueprint for similar strategies targeting its N-1 isomer. nih.govchemrxiv.orgresearchgate.net
| Strategy | Potential Outcome | Relevance |
| Development of N-1 specific bioorthogonal reactions | Site-specific labeling of biomolecules in living systems | Enables precise tracking and functional studies of proteins containing the amino acid. |
| Use as a linker in bioconjugation | Creation of novel antibody-drug conjugates or targeted imaging agents | The N-substituted imidazole provides a unique and stable attachment point. |
| Incorporation into peptides for radiolabeling | Development of new radiopharmaceuticals for diagnostics and therapy | The imidazole ring can act as a chelator for radiometals. uzh.chscispace.com |
Exploration in Synthetic Biology for Engineered Metabolic Pathways and Cellular Systems
Synthetic biology offers powerful tools for the production of non-proteinogenic amino acids like this compound and for engineering cells with novel functionalities. The development of microbial cell factories for the production of this compound is a key future direction.
Metabolic engineering strategies can be employed to create microbial strains that efficiently synthesize this compound from simple carbon sources. nih.gov This could involve the introduction of novel enzymatic activities or the rewiring of existing metabolic pathways. The advances in metabolic engineering for the production of various amino acids provide a solid foundation for these efforts. youtube.com The creation of artificial biosynthetic pathways in organisms like E. coli has already been demonstrated for other valuable chemicals. nih.gov
Furthermore, the genetic incorporation of this compound into proteins in living cells using expanded genetic code technology is a tantalizing prospect. This would allow for the creation of proteins with novel catalytic or binding properties. The N-substituted imidazole could introduce unique structural constraints or chemical functionalities into a protein's active site. This approach would open up new avenues for enzyme engineering and the design of novel biocatalysts. The ability to engineer metabolic pathways and create new-to-nature molecules is a rapidly advancing field with significant potential. northwestern.edumdpi.com
常见问题
Q. What are the established synthetic routes for 2-amino-3-(1H-imidazol-1-yl)propanoic acid, and how are reaction conditions optimized for yield?
The compound is synthesized via β-lactone ring-opening with imidazole or conjugate addition to didehydroalanine derivatives. For example, serine β-lactone derivatives react with 1-(trimethylsilyl)imidazole under anhydrous conditions, achieving yields dependent on stoichiometric ratios and temperature control (typically 60–80°C). Alternatively, condensation of diethyl α-acetamido-α-(dimethylaminomethyl)malonate methiodide with sodium imidazole in liquid ammonia yields the product, though this method requires strict exclusion of moisture . Optimization includes adjusting reaction time (12–48 hours), solvent polarity (DMF or THF), and purification via ion-exchange chromatography .
Q. How is the purity and structural integrity of this compound validated post-synthesis?
Characterization employs NMR spectroscopy (1H/13C) to confirm imidazole ring substitution patterns and α-amino acid backbone integrity. Mass spectrometry (ESI-MS or MALDI-TOF) verifies molecular weight (expected m/z: ~170–175 for the free acid). Purity is assessed via HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient), with retention times compared to standards .
Advanced Research Questions
Q. What experimental strategies address low yields in imidazole-substituted amino acid synthesis, such as regioselective substitution challenges?
Poor regioselectivity (e.g., substitution at N-3 vs. S-2 in methimazole derivatives) is mitigated by ligand-accelerated catalysis . For instance, using CuI/Cs2CO3 in DMF under reflux improves S-alkylation efficiency (e.g., 50% yield for imiTyr synthesis in ). Alternative approaches include protecting group strategies (e.g., Boc for amines) to direct reactivity .
Q. How can this compound be utilized in enzyme inhibition studies, and what methodologies quantify its effects?
The compound inhibits diaminopimelic acid (DAP) dehydrogenase in Bacillus sphaericus. Researchers use kinetic assays (UV-Vis monitoring of NADPH depletion at 340 nm) and IC50 determination. X-ray crystallography of enzyme-ligand complexes identifies binding interactions, while mutagenesis (e.g., active-site histidine substitutions) validates specificity .
Q. What considerations are critical for incorporating this amino acid into peptide chains or engineered proteins?
Site-specific incorporation into peptides requires solid-phase synthesis with Fmoc-protected derivatives, using HBTU/HOBt activation. For protein engineering (e.g., myoglobin in ), genetic codon expansion with orthogonal tRNA/synthetase pairs enables in vivo incorporation. Post-insertion validation uses circular dichroism (CD) to confirm structural stability and fluorescence assays to probe metal-binding (e.g., heme coordination) .
Q. How do researchers resolve contradictions in biological activity data, such as divergent inhibitory effects across bacterial strains?
Discrepancies (e.g., growth support in histidine-auxotrophic bacteria vs. inhibition in E. coli) are addressed via metabolic profiling (13C-isotope tracing) and transcriptomic analysis to identify compensatory pathways. Dose-response assays differentiate bacteriostatic vs. bactericidal effects, while molecular docking predicts strain-specific binding affinities to target enzymes .
Methodological Resources
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